molecular formula C15H15ClN2O4S B274033 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester

4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester

Katalognummer B274033
Molekulargewicht: 354.8 g/mol
InChI-Schlüssel: JHQILQPVPUEBAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester involves the inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the concentration of bicarbonate ions in the blood, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester depend on the specific system being studied. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance and respiration. Additionally, inhibition of dihydropteroate synthase can affect the biosynthesis of folic acid, which is essential for cell growth and division.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester in lab experiments is its specificity for carbonic anhydrase enzymes. This allows researchers to study the role of these enzymes in various physiological processes. However, one limitation is that it can have off-target effects on other enzymes that also bind sulfonamides.

Zukünftige Richtungen

There are various future directions for the study of 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester. One area of research is the development of more specific inhibitors of carbonic anhydrase enzymes. Additionally, the role of sulfonamides in the treatment of various diseases such as cancer and autoimmune disorders is an area of active research. Finally, the use of 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester as a tool compound to study the interaction of sulfonamides with drug targets is an area of continued interest.

Synthesemethoden

The synthesis of 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydroxide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester has various applications in scientific research. It is commonly used as a tool compound to study the role of sulfonamides in biological systems. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Additionally, 4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester has been used to study the interaction of sulfonamides with drug targets such as dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid.

Eigenschaften

Produktname

4-(3-Amino-4-chloro-benzenesulfonylamino)-benzoic acid ethyl ester

Molekularformel

C15H15ClN2O4S

Molekulargewicht

354.8 g/mol

IUPAC-Name

ethyl 4-[(3-amino-4-chlorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C15H15ClN2O4S/c1-2-22-15(19)10-3-5-11(6-4-10)18-23(20,21)12-7-8-13(16)14(17)9-12/h3-9,18H,2,17H2,1H3

InChI-Schlüssel

JHQILQPVPUEBAP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.